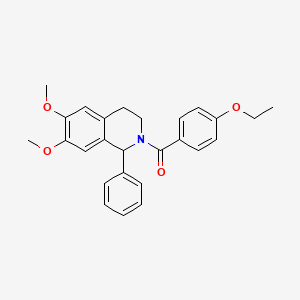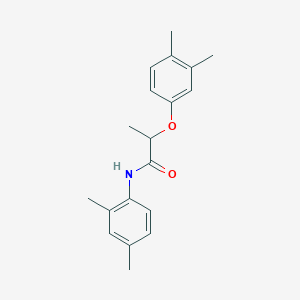
4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Descripción general
Descripción
4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H24FN3O2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.18525518 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research on similar quinoline derivatives has demonstrated significant potential in the field of anticancer drug development. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized using microwave irradiation and conventional heating methods. These compounds, including derivatives with fluoro substitutions, showed promising cytotoxic activity against various carcinoma cell lines and significant anticancer activity, particularly in inducing apoptosis in cancer cells (Bhatt, Agrawal, & Patel, 2015).
Polymorphic Modifications and Diuretic Properties
A study on polymorphic modifications of a pyrrolo[3,2,1-ij]quinoline derivative, which is structurally related to the quinoline compound , revealed its strong diuretic properties. This could indicate potential use in developing new remedies for hypertension (Shishkina et al., 2018).
Radioligand Potential in PET Imaging
The labeling and evaluation of quinoline-2-carboxamide derivatives, including fluorophenyl variants, as potential radioligands, were investigated for their use in positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors (PBR). This research suggests the potential application of such compounds in noninvasive assessment and imaging of PBR in vivo (Matarrese et al., 2001).
Quinoline Derivatives as Kinase Inhibitors
Quinoline derivatives, including those with fluoro-substituents, have been investigated for their role as kinase inhibitors. These compounds have shown efficacy in inhibiting the Met kinase superfamily, suggesting their potential in targeted cancer therapy (Schroeder et al., 2009).
Antibacterial and Antiviral Agents
Some 3-quinolinecarboxamides, with structural similarity to quinolone antibacterial agents, possess significant antiherpetic properties. This indicates the potential application of quinoline derivatives in developing new antiviral drugs (Wentland et al., 1993).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-14-20(23(30)28-15-7-6-10-26-13-15)21(16-8-4-5-9-17(16)25)22-18(27-14)11-24(2,3)12-19(22)29/h4-10,13,21,27H,11-12H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYDNHMCOTHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3F)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-hydroxybenzoic acid](/img/structure/B4053187.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4053197.png)
![N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4053211.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4053218.png)
![5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4053225.png)

![2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine](/img/structure/B4053240.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B4053241.png)



![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4053276.png)
![N-(2-methylcyclohexyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4053280.png)
![(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4053292.png)
